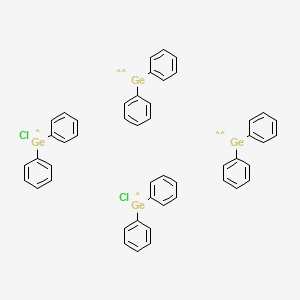
Chloro(diphenyl)germyl--diphenyl-lambda~2~-germane (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) is an organogermanium compound characterized by the presence of germanium atoms bonded to phenyl groups and a chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) typically involves the reaction of diphenylgermanium dichloride with diphenylgermane under specific conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions often include the use of a solvent such as toluene or benzene, and the reaction temperature is maintained at around 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.
Reduction: Reduction reactions can convert the compound into lower oxidation state germanium compounds.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium alkoxides or amines can be employed for substitution reactions.
Major Products Formed
Oxidation: Germanium dioxide (GeO2) and other oxidation products.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various substituted organogermanium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and as a reagent in organometallic chemistry.
Biology: Investigated for its potential biological activity and as a component in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials, such as semiconductors and polymers, due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) involves its interaction with molecular targets and pathways in biological systems. The compound can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate enzyme activity and influence cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diphenylgermanium dichloride
- Diphenylgermane
- Triphenylgermane
Uniqueness
Chloro(diphenyl)germyl–diphenyl-lambda~2~-germane (1/1) is unique due to its specific combination of germanium, phenyl groups, and chlorine atom This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds
Eigenschaften
CAS-Nummer |
110428-34-7 |
|---|---|
Molekularformel |
C48H40Cl2Ge4 |
Molekulargewicht |
978.3 g/mol |
InChI |
InChI=1S/2C12H10ClGe.2C12H10Ge/c2*13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12;2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2*1-10H;2*1-10H |
InChI-Schlüssel |
HCYZNRQAZIHJNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge]C2=CC=CC=C2.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)Cl.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


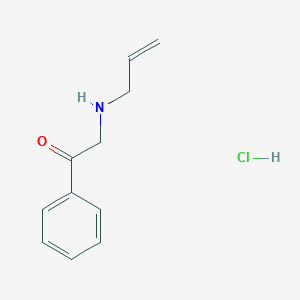

![1,1-Dichloro-1-[(1,1-dichloro-2,2,2-trifluoroethyl)peroxy]-2,2,2-trifluoroethane](/img/structure/B14307806.png)
![2-Methoxy-5-[2-(methylamino)propyl]phenol](/img/structure/B14307808.png)
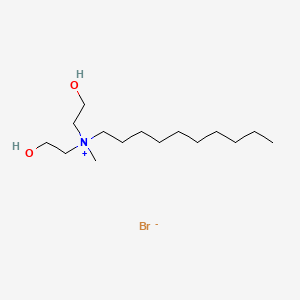
![N-{[4-(Methanesulfonyl)benzoyl]oxy}-2-methoxybenzamide](/img/structure/B14307815.png)
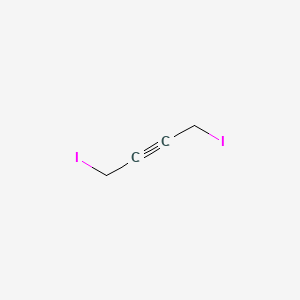
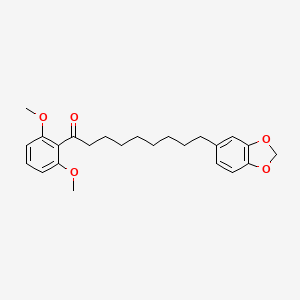




![2-{2-[(Prop-2-en-1-yl)oxy]propan-2-yl}oxirane](/img/structure/B14307854.png)
![2-[4-(Hydroxymethyl)-4,5-dihydro-1,3-thiazol-2-yl]phenyl acetate](/img/structure/B14307855.png)
